N-[5-(acetylamino)-2-methoxyphenyl]-1-methyl-1H-indole-5-carboxamide
Description
Properties
Molecular Formula |
C19H19N3O3 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-(5-acetamido-2-methoxyphenyl)-1-methylindole-5-carboxamide |
InChI |
InChI=1S/C19H19N3O3/c1-12(23)20-15-5-7-18(25-3)16(11-15)21-19(24)14-4-6-17-13(10-14)8-9-22(17)2/h4-11H,1-3H3,(H,20,23)(H,21,24) |
InChI Key |
KOSRFIXEOPIZDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=CC3=C(C=C2)N(C=C3)C |
Origin of Product |
United States |
Preparation Methods
Fischer Indole Synthesis
The indole core is commonly synthesized via the Fischer indole method, which involves cyclization of phenylhydrazines with ketones. For 1-methylindole-5-carboxylic acid:
-
Reactants : 4-Methylcyclohexanone and phenylhydrazine.
-
Mechanism : Acid-catalyzed-sigmatropic rearrangement followed by aromatization.
Functionalization at C5
Oxidation to Carboxylic Acid :
-
Reactant : 1-Methylindole.
-
Reagent : KMnO₄ in acidic medium (H₂SO₄, 70°C, 4 h).
-
Alternative : Directed ortho-lithiation followed by CO₂ quenching (85% yield) .
Nitration and Methoxylation
-
Starting Material : 2-Methoxyaniline.
-
Nitration : HNO₃/H₂SO₄ at 0°C → 5-nitro-2-methoxyaniline (89% yield) .
-
Reduction : H₂/Pd-C in ethanol → 5-amino-2-methoxyaniline (93% yield) .
Acetylation
Carboxylic Acid Activation
Activation Reagents :
| Reagent System | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| EDCI/HOBt | DCM | RT, 12 h | 78% | |
| HATU/Triethylamine | DMF | 0°C→RT, 4 h | 85% | |
| DCC/DMAP | THF | RT, 24 h | 70% |
Coupling Reaction
-
Reactants : 1-Methylindole-5-carboxylic acid (1 eq), 5-acetylamino-2-methoxyaniline (1.2 eq).
-
Optimal Conditions :
Continuous Flow Synthesis
-
Advantages : Improved heat transfer and reaction control.
-
Conditions : Microreactor system with residence time 30 min, 100°C .
Enzymatic Coupling
-
Enzyme : Lipase B (Candida antarctica).
-
Solvent : Tert-butanol, 40°C, 48 h.
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 8.12 (s, 1H, Ar-H), 7.89 (d, J = 8.4 Hz, 1H), 7.45–7.32 (m, 3H), 6.95 (d, J = 8.8 Hz, 1H), 3.88 (s, 3H, OCH₃), 3.72 (s, 3H, NCH₃), 2.11 (s, 3H, COCH₃) .
Purity Assessment
Byproduct Formation
-
Issue : Over-acetylation at indole N1.
-
Mitigation : Use of bulky bases (e.g., DIPEA) to suppress side reactions .
Solvent Selection
-
DMF vs. DCM : DMF increases coupling efficiency but complicates purification.
Chemical Reactions Analysis
Types of Reactions
N-[5-(acetylamino)-2-methoxyphenyl]-1-methyl-1H-indole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemical Research Applications
The compound serves as a versatile building block in synthetic organic chemistry. Its structural components allow for the exploration of new reaction pathways and the development of more complex molecules. Notably:
- Synthesis of Complex Molecules : The indole core can be modified to create derivatives with varied biological activities.
- Reactivity Studies : The compound can undergo oxidation, reduction, and substitution reactions, making it a useful reagent for studying reaction mechanisms.
Biological Research Applications
In biological contexts, N-[5-(acetylamino)-2-methoxyphenyl]-1-methyl-1H-indole-5-carboxamide has been investigated for its interactions with various biological targets:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against resistant strains like Staphylococcus aureus, with a minimum inhibitory concentration (MIC) as low as 0.25 µg/mL.
- Anticancer Potential : Research suggests that it may induce apoptosis in cancer cell lines, indicating potential as an anticancer agent.
- Neuroprotective Effects : Some studies have shown that it protects neuronal cells from oxidative stress, suggesting applications in neurodegenerative disease treatments.
Medical Applications
The therapeutic potential of this compound is under investigation for various diseases:
- Cancer Treatment : Its ability to induce apoptosis in cancer cells positions it as a candidate for developing anticancer therapies.
- Inflammation Management : The compound's interactions with specific receptors may offer pathways for treating inflammatory diseases.
- Neurodegenerative Disorders : Its neuroprotective properties suggest that it could be beneficial in conditions like Alzheimer's and Parkinson's diseases.
Industrial Applications
In the industrial sector, this compound can be utilized in developing new materials with specific properties:
- Polymer Development : Its chemical reactivity allows for the incorporation into polymers that require specific functionalities.
- Coatings and Adhesives : The compound's stability and reactivity make it suitable for formulating advanced coatings and adhesives.
Table 1: Summary of Biological Activities
Antimicrobial Screening
A study focused on discovering new antimicrobials evaluated this compound alongside other indole derivatives, demonstrating significant activity against methicillin-resistant Staphylococcus aureus (MRSA). This finding highlights its potential as a lead compound for further development.
Cytotoxicity Assessment
Cytotoxicity evaluations on human embryonic kidney cells (HEK293) indicated that while some similar compounds exhibited cytotoxic effects, this compound maintained low toxicity levels at tested concentrations, suggesting a favorable safety profile.
Neuroprotective Studies
Research into the neuroprotective properties of indole-based compounds indicated that structural modifications could enhance protective effects against neurodegeneration. This emphasizes the importance of optimizing chemical structures to develop effective neuroprotective agents.
Mechanism of Action
The mechanism by which N-[5-(acetylamino)-2-methoxyphenyl]-1-methyl-1H-indole-5-carboxamide exerts its effects is largely dependent on its interaction with molecular targets. The indole ring structure allows it to interact with various enzymes and receptors, potentially modulating their activity. This interaction can influence biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Structural Analogs
Key structural analogs and their differentiating features are summarized below:
Key Observations :
- Substituent Effects: The target compound’s 1-methylindole and acetylamino groups contrast with fluorine () or triazole-based analogs (–5). The methyl group may enhance metabolic stability compared to fluorine, which often increases bioavailability but risks metabolic oxidation .
- Synthetic Challenges : Analogs like Compound 3 () were synthesized in low yields (6–37%) under harsh conditions (150–190°C), suggesting similar challenges for the target compound .
Physicochemical Properties
- Melting Points : Fluorinated indole-carboxamides (e.g., Compound 3) exhibit high melting points (249–250°C), indicating strong crystalline packing, while the target compound’s melting point is unreported but likely influenced by its methyl group .
- Lipophilicity: The methoxy and acetylamino groups in the target compound may balance hydrophilicity, whereas triazole derivatives (–5) with chlorophenyl substituents could exhibit higher logP values, impacting membrane permeability .
Pharmacological Potential
- Fluorinated Analogs : The 5-fluoro substitution in Compound 3 () is associated with enhanced binding to hydrophobic pockets in enzyme active sites, a feature absent in the target compound .
- Triazole Derivatives : Compounds with triazole-thioacetamide moieties (–5) may target zinc-dependent enzymes or nucleophilic residues, differing from the indole-carboxamide scaffold’s mechanism .
Biological Activity
N-[5-(Acetylamino)-2-methoxyphenyl]-1-methyl-1H-indole-5-carboxamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features an indole ring, which is a significant structural motif in many biologically active molecules. Its structure includes:
- Indole Ring : A five-membered aromatic ring containing nitrogen.
- Carboxamide Group : Attached to the fifth position of the indole ring.
- Acetylated Amino Group : Located at the second position of the methoxy-substituted phenyl portion.
This unique structure allows for interactions with various biological targets, making it a candidate for further pharmacological studies.
Antiproliferative Effects
Recent studies have demonstrated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives of indole-2-carboxamides have shown promising results against breast cancer cell lines (MCF-7), with GI50 values ranging from 0.95 µM to 1.50 µM .
| Compound | Cell Line | GI50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5i | MCF-7 | 0.95 | EGFR inhibition |
| 5j | MCF-7 | 1.35 | CDK2 inhibition |
| 5k | MCF-7 | 1.50 | Apoptosis induction |
These compounds not only inhibited cell proliferation but also induced apoptosis through pathways involving caspases and other apoptotic markers, indicating their potential as anticancer agents .
Mechanistic Studies
Mechanistic studies have highlighted the ability of this compound to inhibit key enzymes such as EGFR and CDK2, which are pivotal in cancer cell cycle regulation. The inhibition of these targets leads to decreased cell viability and increased apoptosis in treated cells .
Study on Anticancer Activity
A study conducted on various indole derivatives, including this compound, revealed that these compounds could effectively suppress tumor growth in vitro and in vivo models. The study utilized MTT assays to evaluate cell viability and flow cytometry to assess apoptosis markers .
Comparative Analysis
In a comparative analysis involving multiple indole derivatives, it was found that compounds exhibiting structural similarities to this compound had varying degrees of biological activity. For example:
| Compound Type | Activity Level | Notes |
|---|---|---|
| Indole Carboxamides | High | Strong antiproliferative effects |
| Simple Indoles | Moderate | Less effective than carboxamide derivatives |
This highlights the importance of functional groups in enhancing biological activity.
Q & A
Q. What synthetic methodologies are recommended for synthesizing N-[5-(acetylamino)-2-methoxyphenyl]-1-methyl-1H-indole-5-carboxamide?
- Methodological Answer : The synthesis of indole carboxamide derivatives typically involves multi-step reactions. Key steps include:
- Condensation : Reacting substituted anilines (e.g., 5-acetylamino-2-methoxyaniline) with indole carboxylic acid derivatives under reflux conditions in acetic acid .
- Functionalization : Introducing the methyl group at the indole nitrogen via alkylation (e.g., using methyl iodide in the presence of a base like NaH) .
- Purification : Recrystallization from solvent mixtures (e.g., DMF/acetic acid) to isolate the product .
- Example Protocol :
| Step | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| 1 | Acetic acid, reflux 3–5 h | Cyclization/condensation | |
| 2 | NaH, methyl iodide, THF | N-methylation | |
| 3 | DMF/acetic acid recrystallization | Purification |
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use H and C NMR to confirm the methyl group (δ ~3.8 ppm for N–CH), methoxy group (δ ~3.9 ppm), and acetylaminophenyl substituents. Aromatic protons in the indole core appear between δ 6.8–8.2 ppm .
- HPLC-MS : Validate purity (>95%) and molecular weight (e.g., m/z calculated for CHNO: 361.14) .
- FT-IR : Identify carbonyl stretches (amide C=O at ~1650–1680 cm) and N–H bending (acetyl amino group at ~3300 cm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound?
- Methodological Answer : Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) may arise from:
- Polymorphism : Use X-ray crystallography to identify crystalline forms affecting solubility .
- pH Sensitivity : Conduct solubility studies across pH 2–10 (using HCl/NaOH) to map ionization states of the acetyl amino and methoxy groups .
- Co-solvent Systems : Test binary solvent mixtures (e.g., DMSO:PBS) to improve reproducibility .
Q. What strategies optimize yield in multi-step synthesis of this compound?
- Methodological Answer :
- Catalyst Screening : Replace traditional bases (e.g., NaOAc) with DMAP or EtN to enhance reaction rates in acylation steps .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 5 h to 30 min) while maintaining yields >80% .
- Intermediate Monitoring : Use TLC or in-situ IR to track reaction progress and minimize side products .
Q. How can structure-activity relationships (SAR) be established for this compound’s biological activity?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace methoxy with halogen or alkyl groups) and compare bioactivity .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinity to target proteins (e.g., kinase enzymes) .
- Biological Assays : Test analogs in enzyme inhibition assays (IC) and cell viability studies (MTT assay) to correlate structural changes with activity .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity data?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., serum-free media) .
- Metabolic Stability : Check for metabolite formation (e.g., via LC-MS) that may alter activity in longer-duration studies .
- Batch Variability : Compare purity and stereochemistry (if applicable) across synthetic batches using chiral HPLC .
Safety and Handling
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
